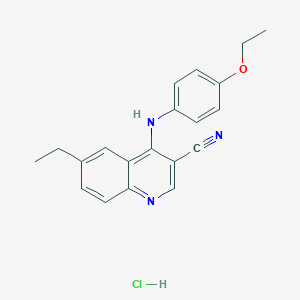

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Description

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, an ethylquinoline core, and a carbonitrile group. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

IUPAC Name |

4-(4-ethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O.ClH/c1-3-14-5-10-19-18(11-14)20(15(12-21)13-22-19)23-16-6-8-17(9-7-16)24-4-2;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQDURBFMVTNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 6-ethylquinoline-3-carbonitrile.

Coupling Reaction: The 4-ethoxyaniline is reacted with 6-ethylquinoline-3-carbonitrile under specific conditions to form the desired product. This step often involves the use of coupling agents and catalysts to facilitate the reaction.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

Purification Processes: Implementing purification techniques such as recrystallization, chromatography, and filtration to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride has shown promise in drug development, particularly as a candidate for targeting specific biological pathways. Its structural complexity allows for modifications that can enhance its efficacy against various diseases.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, demonstrating notable cytotoxicity against breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation, indicating potential as an anticancer agent.

Biological Research

In biological applications, this compound can serve as a fluorescent probe for studying cellular processes. The ethoxyphenyl group can facilitate tracking within biological systems.

Case Study: Cellular Imaging

Research utilized this compound in live-cell imaging studies. The compound's fluorescence properties enabled visualization of cellular dynamics in real-time, providing insights into cellular responses to stimuli.

Materials Science

The compound's unique properties make it suitable for developing advanced materials, including organic semiconductors and dyes.

Case Study: Organic Electronics

In a project focused on organic electronics, the compound was incorporated into polymer matrices to enhance conductivity and stability. The resulting materials exhibited improved performance in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

- 4-((4-Methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

- 4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

- 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Uniqueness

4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is unique due to its specific ethoxyphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-((4-Ethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride , with a molecular formula of and a molecular weight of 353.8 g/mol, belongs to the quinoline family. This compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes an ethoxyphenyl group, which is believed to enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.8 g/mol |

| CAS Number | 1331266-10-4 |

| Solubility | Enhanced by hydrochloride form |

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, which is a critical mechanism in anticancer activity. Additionally, it may modulate pathways related to inflammation and microbial resistance.

Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, possess anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and renal cancer cells. The mechanism appears to involve the inhibition of sirtuins, a family of proteins that regulate cellular processes including aging and transcription .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits significant activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

- Anticancer Efficacy : A study evaluating the anticancer effects of similar quinoline derivatives reported that compounds with structural similarities to this compound showed promising results against human tumor cell lines, achieving IC50 values indicating potent cytotoxicity .

- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the quinoline structure enhanced antibacterial efficacy, suggesting that this compound could be further optimized for better performance against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.